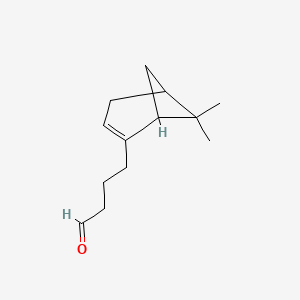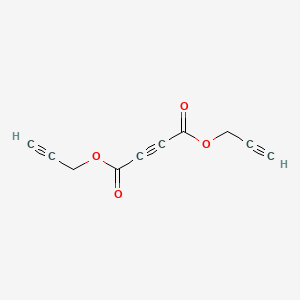
2-Butynedioic acid, di(2-propynyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butynedioic acid, di(2-propynyl) ester is a chemical compound with the molecular formula C10H8O4 It is an ester derivative of 2-butynedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-propynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynedioic acid, di(2-propynyl) ester typically involves the esterification of 2-butynedioic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include toluene or dichloromethane
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Butynedioic acid, di(2-propynyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butynedioic acid derivatives.
Reduction: Formation of di(2-propynyl) alcohol.
Substitution: Formation of substituted esters with various functional groups.
科学的研究の応用
2-Butynedioic acid, di(2-propynyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Butynedioic acid, di(2-propynyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release propargyl alcohol, which can then participate in various biochemical pathways. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and enzymes makes it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
2-Butenedioic acid, di(2-propenyl) ester: Similar ester derivative with propenyl groups instead of propynyl groups.
2-Butenedioic acid, dibutyl ester: Another ester derivative with butyl groups.
2-Butenedioic acid, bis(2-methylpropyl) ester: Ester derivative with 2-methylpropyl groups.
Uniqueness
2-Butynedioic acid, di(2-propynyl) ester is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and potential applications. The triple bond in the propynyl groups allows for unique interactions and reactions that are not possible with other similar compounds.
特性
CAS番号 |
3154-91-4 |
|---|---|
分子式 |
C10H6O4 |
分子量 |
190.15 g/mol |
IUPAC名 |
bis(prop-2-ynyl) but-2-ynedioate |
InChI |
InChI=1S/C10H6O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,7-8H2 |
InChIキー |
VKORBUAULXCWCB-UHFFFAOYSA-N |
正規SMILES |
C#CCOC(=O)C#CC(=O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


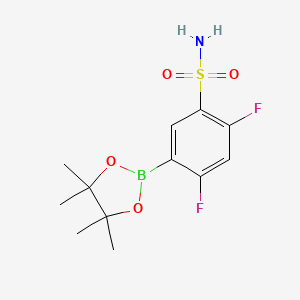
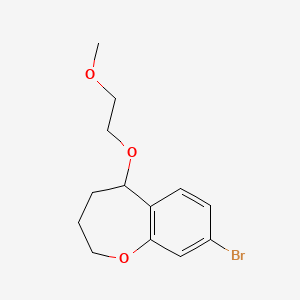
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
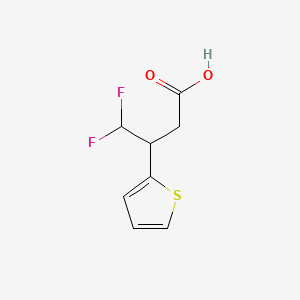

![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
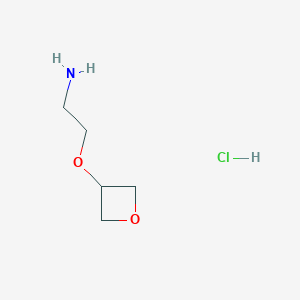
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
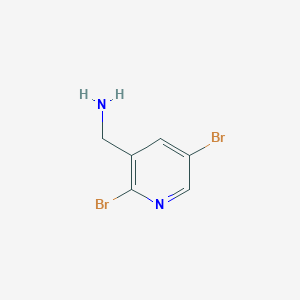
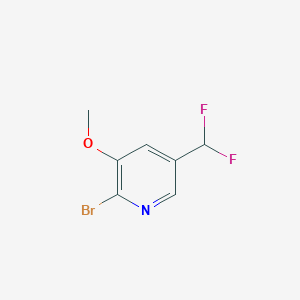
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

